1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features an iodine atom at the 7th position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the iodination of a precursor indole compound. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium . Industrial production methods may involve more scalable processes, such as continuous flow iodination, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(7-iodo-2,3-dihydro-1H-indol-1-yl)ethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The iodine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways . For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one: Lacks the iodine atom, resulting in different reactivity and biological properties.
1-(7-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its chemical behavior and biological activity.
1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one:
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical and biological properties compared to other halogenated indole derivatives.
Properties
CAS No. |
104682-95-3 |
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Molecular Formula |
C10H10INO |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
1-(7-iodo-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10INO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
IPYAUEWMPADQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)I |
Origin of Product |
United States |
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